![molecular formula C11H12ClNO3S B1405483 3-Butoxy-4-cyanobenzenesulfonyl chloride CAS No. 942199-54-4](/img/structure/B1405483.png)
3-Butoxy-4-cyanobenzenesulfonyl chloride
Overview
Description
3-Butoxy-4-cyanobenzenesulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S . It is a derivative of benzenesulfonyl chloride, which is a compound that contains a sulfonyl functional group attached to a benzene ring .
Synthesis Analysis
The synthesis of this compound might involve the use of 4-Cyanobenzenesulfonyl chloride as a starting material . The synthesis could potentially involve a Suzuki-Miyaura coupling, a reaction that involves the coupling of an organoboron compound with an organic halide .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a sulfonyl chloride group, a butoxy group, and a cyano group attached to it . The molecular weight of this compound is 273.74 .Scientific Research Applications
Synthesis in Coenzyme Q10 Production
3-Butoxy-4-cyanobenzenesulfonyl chloride is utilized in the synthesis of key intermediates for coenzyme Q10, a vital component in cellular energy production. The synthesis involves a series of reactions starting from readily available precursors like p-toluenesulfonyl chloride (TsCl) and isoprene. This process, through optimized reactions, yields a significant overall yield and offers potential for large-scale production (Mu et al., 2011).
Ultrasound-Assisted Organic Synthesis
In another study, this compound derivatives were successfully synthesized using ultrasound-assisted organic solvent conditions. This method enhances the overall reaction efficiency and can be applied in synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).
Role in Chiral Fluorinating Agents
This compound also plays a role in the synthesis of novel chiral fluorinating agents. The process involves a series of reactions including bromination and ring expansion, resulting in the production of optically pure chiral N-F agents (Sun, Liu, & Tang, 2008).
Isomerism Studies
It's also used in studies of isomerism, such as the synthesis of N-monosubstituted 2-cyanobenzenesulfonamides. These compounds exhibit interesting isomerism properties, showing conversions under different conditions (Balode, Valter, & Valter, 1978).
Fuel Desulfurization
In the field of green chemistry, derivatives of this compound are used in redox ionic liquids for the desulfurization of fuels. This method effectively removes sulfur compounds from fuels, demonstrating a significant advancement in environmentally friendly fuel processing (Li et al., 2009).
Enhancement of Liquid Chromatography-Mass Spectrometry (LC-MS) Sensitivity
This compound has been used to increase the detection sensitivity of estrogens in LC-MS. The process involves derivatization with 4-nitrobenzenesulfonyl chloride, improving the detection responses significantly (Higashi et al., 2006).
Molecular Engineering of Liquid Crystal Polymers
In polymer science, this compound derivatives are key in the molecular engineering of liquid crystal polymers. These polymers exhibit unique characteristics suitable for advanced material applications (Percec, Wang, & Lee, 1991).
Safety and Hazards
The safety data sheet for 4-Cyanobenzenesulfonyl chloride indicates that it causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is reasonable to assume that 3-Butoxy-4-cyanobenzenesulfonyl chloride, being a derivative of benzenesulfonyl chloride, might have similar hazards.
properties
IUPAC Name |
3-butoxy-4-cyanobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-2-3-6-16-11-7-10(17(12,14)15)5-4-9(11)8-13/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKLOCKDPWMQRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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